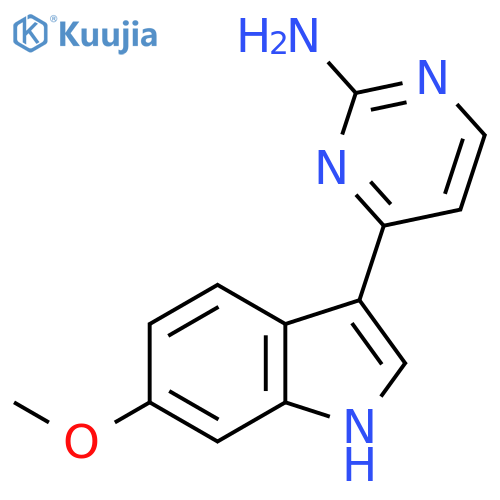

Cas no 1538583-18-4 (4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine)

4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(6-METHOXY-1H-INDOL-3-YL)PYRIMIDIN-2-AMINE

- BDBM50251506

- 4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine

-

- インチ: 1S/C13H12N4O/c1-18-8-2-3-9-10(7-16-12(9)6-8)11-4-5-15-13(14)17-11/h2-7,16H,1H3,(H2,14,15,17)

- InChIKey: UXLNLEOFOWUONW-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC2C(C3C=CN=C(N)N=3)=CNC=2C=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 288

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 76.8

4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A089006671-250mg |

4-(6-Methoxy-1h-indol-3-yl)pyrimidin-2-amine |

1538583-18-4 | 95% | 250mg |

695.25 USD | 2021-06-01 | |

| Chemenu | CM237130-1g |

4-(6-Methoxy-1H-indol-3-yl)pyrimidin-2-amine |

1538583-18-4 | 95%+ | 1g |

$1578 | 2021-08-04 | |

| Chemenu | CM237130-1g |

4-(6-Methoxy-1H-indol-3-yl)pyrimidin-2-amine |

1538583-18-4 | 95%+ | 1g |

$1652 | 2023-02-02 | |

| Alichem | A089006671-1g |

4-(6-Methoxy-1h-indol-3-yl)pyrimidin-2-amine |

1538583-18-4 | 95% | 1g |

1,789.28 USD | 2021-06-01 |

4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine 関連文献

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amineに関する追加情報

Chemical Profile of 4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine (CAS No. 1538583-18-4)

4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine, identified by its Chemical Abstracts Service number (CAS No. 1538583-18-4), is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of biaryl amine derivatives, characterized by its fused pyrimidine and indole moieties, which contribute to its unique pharmacological properties. The presence of a methoxy group at the 6-position of the indole ring and an amine substituent at the 2-position of the pyrimidine ring enhances its potential as a scaffold for drug discovery.

The structural configuration of 4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine makes it an intriguing candidate for further exploration in medicinal chemistry. The indole moiety is well-known for its role in various bioactive molecules, including neurotransmitter receptors and antitumor agents. In contrast, the pyrimidine ring is a common pharmacophore in many approved drugs, particularly those targeting DNA synthesis and repair mechanisms. The combination of these two structural elements suggests that this compound may exhibit dual functionality, potentially interacting with multiple biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action for such compounds with greater accuracy. Studies have indicated that 4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine may possess inhibitory activity against certain kinases and transcription factors, which are key players in various diseases, including cancer and inflammatory disorders. The methoxy group at the indole ring has been shown to modulate electronic properties, enhancing binding interactions with biological targets.

One of the most promising areas of research involving 4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine is its potential as an anticancer agent. Preclinical studies have demonstrated that derivatives of this compound can disrupt microtubule formation and inhibit the proliferation of tumor cells. The pyrimidine amine moiety is particularly important in this context, as it can interfere with critical signaling pathways involved in cell cycle regulation. Additionally, the indole ring's ability to interact with aromatic hydrophobic pockets in proteins suggests that it may be useful in developing targeted therapies for specific cancer types.

The synthesis of 4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine has been optimized through multi-step organic reactions, leveraging modern techniques such as palladium-catalyzed cross-coupling reactions. These methods allow for efficient construction of the biaryl core while maintaining high regioselectivity and yield. Advances in synthetic methodologies have also enabled the preparation of analogs with modified substituents, allowing researchers to fine-tune pharmacological properties through structure-based drug design.

In vitro studies have revealed that 4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine exhibits moderate to strong activity against several human cancer cell lines. Mechanistic investigations have shown that it induces apoptosis through activation of caspase-dependent pathways and inhibition of anti-apoptotic proteins. Furthermore, its ability to suppress tumor growth in animal models has validated its potential as a lead compound for further development into a clinical therapeutic.

The pharmacokinetic profile of 4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine has been evaluated using non-clinical models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have identified favorable parameters such as reasonable oral bioavailability and moderate plasma half-life, suggesting that it may be suitable for systemic administration. However, further optimization may be required to improve solubility and reduce potential toxicity concerns.

Future research directions for 4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-am ine include exploring its efficacy in combination therapies with other anticancer agents. Preclinical data suggest that it may synergize with existing treatments to enhance therapeutic outcomes while minimizing side effects. Additionally, investigating its effects on non-oncological pathways could uncover new therapeutic applications in areas such as neurodegenerative diseases or autoimmune disorders.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 4-(6-Methoxy -1H-indol -3 -YL)py rimidin -2 -amine exemplifies how structural innovation can lead to significant advancements in drug discovery. By leveraging cutting-edge technologies and integrating diverse expertise, researchers can accelerate the translation of laboratory findings into tangible medical benefits.

1538583-18-4 (4-(6-Methoxy-1H-indol-3-YL)pyrimidin-2-amine) 関連製品

- 1445951-64-3(Tert-Butyl 3-Hydroxy-4,5,6,8-Tetrahydropyrazolo3,4-CAzepine-7(1H)-Carboxylate)

- 1593736-48-1(1,3,5-Triazin-2(1H)-one, 6-amino-4-(5-methyl-3-furanyl)-)

- 320727-00-2(2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid)

- 2680804-25-3(benzyl N-(2-cyano-2-methylethyl)-N-(cyclohex-3-en-1-yl)methylcarbamate)

- 1327529-03-2(2-5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-ylpyrimidine)

- 2228148-76-1(3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol)

- 3566-61-8(2,2,3,3-Tetramethylsuccinimide)

- 1261741-71-2(2-Fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinaldehyde)

- 893984-36-6(N,N-diethyl-2-3-({2-(1H-indol-3-yl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide)

- 2229231-65-4(5-1-(4-bromophenyl)cyclopropyl-1H-imidazol-2-amine)